molecular formula C17H20N2O3S B2592338 N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)pyridine-3-sulfonamide CAS No. 1207002-02-5

N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)pyridine-3-sulfonamide

Cat. No. B2592338
CAS RN: 1207002-02-5
M. Wt: 332.42
InChI Key: UPRJDAMTYZOOID-UHFFFAOYSA-N
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Description

N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)pyridine-3-sulfonamide, also known as PPS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PPS is a sulfonamide derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation. In

Scientific Research Applications

Antimalarial Agents

The compound has been studied for its potential as an antimalarial agent . A library of compounds, including this one, has been investigated using virtual screening and molecular docking methods, targeting the enzyme falcipain-2. Some of these compounds showed good in vitro antimalarial activity against Plasmodium falciparum .

Antifungal Activity

The compound has been synthesized and evaluated for its potential antifungal activity . Many of the synthesized compounds showed greater efficacy than fluconazole, mostly towards Candida albicans and Rhodotorula mucilaginosa species, with MIC values ≤ 25 µg/mL .

Leukemia Treatment

Imatinib, a therapeutic agent used to treat leukemia, has been structurally characterized in the form of its piperazin-1-ium salt . This suggests potential applications of the compound in cancer treatment.

Synthesis of New Pyridines

The compound has been used in the synthesis of new pyridines with a sulfonamide moiety . This process involves a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid .

Drug Discovery Programs

The compound could serve as a starting point for future drug discovery programs . Its structure-activity relationship can be analyzed to design more potent derivatives .

In Silico Studies

The compound has been used in in silico studies for the development of new and potent drugs . The studies involve the design of a virtual library with three points of randomization of novel [1,2,4]triazolo [4,3- a ]pyridines bearing a sulfonamide fragment .

properties

IUPAC Name

N-[(4-phenyloxan-4-yl)methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c20-23(21,16-7-4-10-18-13-16)19-14-17(8-11-22-12-9-17)15-5-2-1-3-6-15/h1-7,10,13,19H,8-9,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRJDAMTYZOOID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)C2=CN=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)pyridine-3-sulfonamide

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